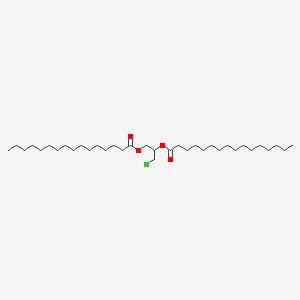

3-Chloropropane-1,2-diol dipalmitate

Description

Properties

IUPAC Name |

(3-chloro-2-hexadecanoyloxypropyl) hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H67ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-32-33(31-36)40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33H,3-32H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQWXVGSHNINWHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(CCl)OC(=O)CCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H67ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20966255 | |

| Record name | 3-Chloropropane-1,2-diyl dihexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20966255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

587.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51930-97-3 | |

| Record name | 3-Chloropropane-1,2-diol dipalmitate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51930-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexadecanoic acid, 1-(2-chloromethyl)-1,2-ethanediyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051930973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chloropropane-1,2-diyl dihexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20966255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Chloropropane-1,2-diol dipalmitate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical synthesis of 3-Chloropropane-1,2-diol dipalmitate, a significant compound often studied in the context of food science and toxicology. The primary synthetic route involves the esterification of 3-Chloropropane-1,2-diol with an activated form of palmitic acid, typically palmitoyl (B13399708) chloride. This document outlines the reaction mechanism, a detailed experimental protocol, and methods for purification and characterization of the final product. All quantitative data is presented in structured tables, and key experimental workflows are visualized using diagrams to ensure clarity and reproducibility for researchers in drug development and related scientific fields.

Introduction

3-Chloropropane-1,2-diol (3-MCPD) and its fatty acid esters are compounds of significant interest, primarily due to their formation in heat-processed foods and edible oils[1][2][3][4][5]. Among these, this compound is a key diester that serves as a reference standard in analytical chemistry and is a subject of toxicological studies. The laboratory synthesis of this compound is crucial for obtaining pure standards for analytical method development, toxicological research, and as a starting material for further chemical modifications.

The most common and effective method for synthesizing this compound is the di-acylation of 3-Chloropropane-1,2-diol with two equivalents of palmitoyl chloride. This reaction is typically carried out in the presence of a base, such as pyridine (B92270), which acts as a catalyst and an acid scavenger.

Reaction Mechanism and Synthesis Pathway

The synthesis of this compound from 3-Chloropropane-1,2-diol and palmitoyl chloride is a nucleophilic acyl substitution reaction. The hydroxyl groups of 3-Chloropropane-1,2-diol act as nucleophiles, attacking the electrophilic carbonyl carbon of palmitoyl chloride. The reaction proceeds in two successive esterification steps to form the dipalmitate ester. A base, typically pyridine, is used to deprotonate the hydroxyl groups, increasing their nucleophilicity, and to neutralize the hydrochloric acid byproduct formed during the reaction.

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Purity |

| 3-Chloropropane-1,2-diol | C₃H₇ClO₂ | 110.54 | ≥98% |

| Palmitoyl chloride | C₁₆H₃₁ClO | 274.87 | ≥98% |

| Pyridine (anhydrous) | C₅H₅N | 79.10 | ≥99.8% |

| Dichloromethane (B109758) (anhydrous) | CH₂Cl₂ | 84.93 | ≥99.8% |

| Silica (B1680970) gel (for column chromatography) | SiO₂ | 60.08 | 60-120 mesh |

| Light petroleum ether | - | - | ACS grade |

| Diethyl ether | (C₂H₅)₂O | 74.12 | ACS grade |

Synthesis Procedure

-

Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere, dissolve 3-Chloropropane-1,2-diol (1.11 g, 10 mmol) in anhydrous dichloromethane (50 mL).

-

Addition of Base: Add anhydrous pyridine (2.37 g, 2.42 mL, 30 mmol) to the solution and cool the mixture to 0 °C in an ice bath.

-

Addition of Palmitoyl Chloride: Dissolve palmitoyl chloride (5.77 g, 21 mmol) in anhydrous dichloromethane (30 mL) and add it dropwise to the stirred solution over a period of 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Quench the reaction by slowly adding 50 mL of deionized water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification

The crude product is purified by silica gel column chromatography.

-

Stationary Phase: Silica gel (60-120 mesh).

-

Mobile Phase: A gradient of diethyl ether in light petroleum ether (e.g., starting from 100% petroleum ether and gradually increasing the polarity with diethyl ether).

-

Procedure:

-

Prepare a slurry of silica gel in light petroleum ether and pack the column.

-

Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

-

Load the adsorbed product onto the top of the column.

-

Elute the column with the mobile phase, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent under reduced pressure to yield this compound as a white solid.

-

Characterization and Data

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

| Property | Value |

| Appearance | White solid |

| Molecular Formula | C₃₅H₆₇ClO₄ |

| Molecular Weight | 587.36 g/mol |

| Expected Yield | 70-85% |

| ¹H NMR (CDCl₃, δ) | ~5.30 (m, 1H), 4.40-4.20 (m, 2H), 3.70 (d, 2H), 2.30 (t, 4H), 1.65 (m, 4H), 1.25 (s, 48H), 0.88 (t, 6H) |

| ¹³C NMR (CDCl₃, δ) | ~173.5, 173.0, 70.0, 68.0, 45.0, 34.5, 32.0, 29.8-29.2, 25.0, 22.8, 14.2 |

| IR (KBr, cm⁻¹) | ~2920, 2850 (C-H stretch), 1740 (C=O stretch), 1170 (C-O stretch) |

| Mass Spec (ESI-MS) | m/z [M+Na]⁺ calculated for C₃₅H₆₇ClNaO₄⁺: 610.46, found ~610.5 |

Note: The exact chemical shifts (δ) in NMR spectra may vary slightly depending on the solvent and instrument used.

Safety and Handling

-

3-Chloropropane-1,2-diol: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.

-

Palmitoyl chloride: Causes severe skin burns and eye damage. Reacts violently with water.

-

Pyridine: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled.

-

Dichloromethane: May cause cancer. Causes skin and serious eye irritation.

All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

Conclusion

The synthesis of this compound via the esterification of 3-Chloropropane-1,2-diol with palmitoyl chloride in the presence of pyridine is a reliable and reproducible method. This technical guide provides a detailed protocol and the necessary data to assist researchers in the successful synthesis and characterization of this important compound for their analytical and toxicological research needs. Adherence to the outlined procedures and safety precautions is essential for obtaining a high-purity product in a safe laboratory environment.

References

- 1. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]

- 2. researchgate.net [researchgate.net]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. researchgate.net [researchgate.net]

- 5. Mechanism of formation of 3-chloropropan-1,2-diol (3-MCPD) esters under conditions of the vegetable oil refining - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of 3-MCPD Dipalmitate in Edible Oils: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The presence of 3-monochloropropane-1,2-diol (3-MCPD) esters, particularly 3-MCPD dipalmitate, in refined edible oils is a significant food safety concern. These process contaminants are formed during the high-temperature refining of oils and are considered potentially harmful to human health. This technical guide provides a comprehensive overview of the formation mechanisms of 3-MCPD dipalmitate, detailing the key precursors, influencing factors, and analytical methodologies for its detection and quantification.

Core Formation Mechanisms

The formation of 3-MCPD dipalmitate is a complex process that primarily occurs during the deodorization step of edible oil refining, where oils are subjected to high temperatures (typically >200°C) to remove undesirable volatile compounds. The fundamental reaction involves the esterification of a glycerol (B35011) backbone with two palmitic acid molecules and the substitution of a hydroxyl group with a chloride ion. The primary precursors for this reaction are acylglycerols, particularly diacylglycerols (DAGs) and monoacylglycerols (MAGs), and a source of chlorine.

Several interconnected chemical pathways have been proposed for the formation of 3-MCPD esters:

-

Cyclic Acyloxonium Ion Intermediate Pathway: This is a widely accepted mechanism where diacylglycerols (like dipalmitin) or monoacylglycerols undergo intramolecular cyclization at high temperatures to form a reactive cyclic acyloxonium ion intermediate. This intermediate is then susceptible to nucleophilic attack by a chloride ion (Cl-), leading to the formation of the 3-MCPD ester.[1]

-

Glycidyl (B131873) Ester Intermediate Pathway: Glycidyl esters, such as glycidyl palmitate, can act as precursors to 3-MCPD esters. Glycidyl esters are formed from the intramolecular elimination of a fatty acid from a diacylglycerol. In the presence of a chloride source, the epoxide ring of the glycidyl ester can be opened by a nucleophilic attack of a chloride ion, yielding a 3-MCPD monoester, which can be further esterified to form 3-MCPD dipalmitate.[2]

-

Direct Nucleophilic Substitution: This pathway involves the direct replacement of a hydroxyl group on the glycerol backbone of a mono- or diacylglycerol by a chloride ion. This reaction is also facilitated by the high temperatures of the deodorization process.

-

Free Radical-Mediated Pathway: Research has suggested a novel mechanism involving the formation of free radicals at high temperatures.[3] In this pathway, a cyclic acyloxonium free radical is proposed as an intermediate, which then reacts with a chlorine radical or a chlorinated compound to form the 3-MCPD ester.[3]

The primary sources of chlorine can be either inorganic (e.g., sodium chloride from processing aids or environmental contamination) or organic (e.g., chlorinated compounds naturally present in the oil-bearing plants).

Quantitative Data on 3-MCPD Ester Formation

The concentration of 3-MCPD esters in edible oils is influenced by several factors, including the type of oil, refining conditions, and the concentration of precursors. The following tables summarize quantitative data from various studies.

| Vegetable Oil | 3-MCPD Ester Concentration (mg/kg) | Reference |

| Refined Palm Oil | 2.29 - 4.10 | [1] |

| Refined Olive Oil | up to 1.5 | [3] |

| Refined Rapeseed Oil | Lower than palm oil | [3] |

| Refined Maize Oil | Lower than palm oil | [3] |

| Rice Bran Oil | up to 10.914 | [4] |

| Grapeseed Oil | High levels reported | [4] |

| Unrefined Vegetable Oils | < 0.1 | [3] |

Table 1: Typical Concentrations of 3-MCPD Esters in Various Edible Oils.

| Parameter | Condition | Effect on 3-MCPD Ester Formation | Reference |

| Temperature | 180°C to 270°C | Significant increase from 210°C onwards | [3] |

| Diacylglycerol (DAG) Content | High | Increased formation | [5] |

| Chloride Ion Concentration | High | Increased formation | [6] |

| Free Fatty Acid (FFA) Content | High | Can contribute to higher 3-MCPD ester levels | |

| Refining Process | Deodorization | Primary stage of formation | [3] |

| Refining Method | Chemical Refining | Generally lower levels than physical refining |

Table 2: Influence of Key Parameters on the Formation of 3-MCPD Esters.

Experimental Protocols

The accurate quantification of 3-MCPD dipalmitate and other esters in edible oils is crucial for food safety assessment and research. The American Oil Chemists' Society (AOCS) has established several official methods for this purpose. The most commonly employed are indirect methods that involve the cleavage of the fatty acid esters to release the 3-MCPD core, which is then derivatized and analyzed by gas chromatography-mass spectrometry (GC-MS).

AOCS Official Method Cd 29a-13: Indirect Determination by Acid Transesterification

This method is widely used for the simultaneous determination of 2- and 3-MCPD fatty acid esters and glycidyl fatty acid esters.

1. Sample Preparation and Internal Standard Spiking:

-

A known amount of the oil sample (approximately 100 mg) is weighed into a reaction vessel.

-

A solution containing isotopically labeled internal standards (e.g., 3-MCPD-d5 dipalmitate) is added to the sample for accurate quantification.

2. Transesterification:

-

A solution of sulfuric acid in methanol (B129727) is added to the sample.

-

The mixture is incubated at a controlled temperature (e.g., 40°C) for a prolonged period (e.g., 16 hours) to achieve the transesterification of the 3-MCPD esters into free 3-MCPD and fatty acid methyl esters (FAMEs).

3. Extraction of FAMEs:

-

The reaction is stopped, and the FAMEs are extracted from the mixture using a non-polar solvent like hexane. This step removes the bulk of the oil matrix.

4. Derivatization:

-

The remaining aqueous/methanolic phase containing the free 3-MCPD is neutralized.

-

A derivatizing agent, typically phenylboronic acid (PBA), is added. PBA reacts with the diol group of 3-MCPD to form a stable, volatile cyclic ester.

5. Extraction of the Derivative:

-

The PBA derivative of 3-MCPD is extracted into a non-polar solvent (e.g., isohexane).

6. GC-MS Analysis:

-

The final extract is injected into a gas chromatograph coupled with a mass spectrometer.

-

The separation is typically performed on a capillary column suitable for the analysis of these derivatives.

-

The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect and quantify the characteristic ions of the 3-MCPD-PBA derivative and its internal standard.

Other AOCS Official Methods

-

AOCS Official Method Cd 29b-13: This method utilizes an alkaline-catalyzed transesterification.

-

AOCS Official Method Cd 29c-13: This is a differential method that allows for the separate determination of 3-MCPD esters and glycidyl esters.

Visualizing the Formation Pathways

The following diagrams, generated using the DOT language, illustrate the key chemical pathways involved in the formation of 3-MCPD dipalmitate.

References

- 1. Changes in 3-MCPD esters, glycidyl esters, bioactive compounds and oxidation indexes during kenaf seed oil refining - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Revisit to the Formation and Mitigation of 3-Chloropropane-1,2-Diol in Palm Oil Production - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Free radical mediated formation of 3-monochloropropanediol (3-MCPD) fatty acid diesters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. semanticscholar.org [semanticscholar.org]

A Technical Guide to the Physicochemical Properties of 3-MCPD Dipalmitate

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-monochloropropane-1,2-diol (3-MCPD) and its fatty acid esters are process-induced chemical contaminants found in a variety of thermally treated foods, particularly refined vegetable oils. 3-MCPD dipalmitate, a diester of 3-MCPD with two palmitic acid molecules, is a significant congener in this class of compounds. In vivo, 3-MCPD dipalmitate is hydrolyzed, releasing free 3-MCPD, which has been classified as a "possible human carcinogen" (Group 2B) by the International Agency for Research on Cancer (IARC). The toxicological effects of 3-MCPD, particularly its nephrotoxicity and impact on male fertility, have prompted extensive research into its physicochemical properties, analytical methods for its detection, and the cellular mechanisms underlying its toxicity. This technical guide provides an in-depth overview of the core physicochemical properties of 3-MCPD dipalmitate, detailed experimental protocols for its synthesis and analysis, and an examination of the signaling pathways involved in its biological effects.

Physicochemical Properties

The fundamental physicochemical properties of 3-MCPD dipalmitate are summarized in the table below, providing a foundational dataset for researchers.

| Property | Value | Source |

| Chemical Structure | 1,2-dipalmitoyl-3-chloropropanediol | [1] |

| Molecular Formula | C₃₅H₆₇ClO₄ | [2][3][4] |

| Molecular Weight | 587.36 g/mol | [2][3][4] |

| Melting Point | 62-64 °C | [5] |

| Boiling Point (Predicted) | 624.1 ± 35.0 °C | [5] |

| Solubility | Slightly soluble in chloroform, ethyl acetate (B1210297), and methanol (B129727). | [5] |

| Appearance | White to Off-White Solid | [6] |

Experimental Protocols

Synthesis of 3-MCPD Dipalmitate

The synthesis of 3-MCPD dipalmitate is typically achieved through the esterification of 3-MCPD with palmitoyl (B13399708) chloride. This method allows for the specific attachment of the palmitoyl groups to the glycerol (B35011) backbone of 3-MCPD.

Methodology:

-

Reaction Setup: In a clean, dry reaction vessel, dissolve 3-monochloropropane-1,2-diol in a suitable anhydrous solvent such as pyridine (B92270) or dichloromethane (B109758) under an inert atmosphere (e.g., nitrogen or argon).

-

Acylation: Cool the solution in an ice bath. Slowly add a stoichiometric excess of palmitoyl chloride to the reaction mixture with continuous stirring. The pyridine acts as a catalyst and a scavenger for the hydrochloric acid byproduct.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, quench the reaction by adding a small amount of water or a dilute acid solution.

-

Extraction: Extract the product into an organic solvent such as diethyl ether or ethyl acetate. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine to remove unreacted starting materials and byproducts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica (B1680970) gel using a gradient of hexane (B92381) and ethyl acetate as the eluent to yield pure 3-MCPD dipalmitate.

-

Characterization: Confirm the identity and purity of the synthesized 3-MCPD dipalmitate using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).

Analysis of 3-MCPD Dipalmitate by Indirect Gas Chromatography-Mass Spectrometry (GC-MS)

Indirect methods for the analysis of 3-MCPD esters are widely used for routine monitoring in food matrices. These methods involve the cleavage of the fatty acid esters to release free 3-MCPD, which is then derivatized and quantified by GC-MS.

Sample Preparation and Transesterification:

-

Sample Weighing and Internal Standard Addition: Accurately weigh a homogenized sample of the oil or fat into a screw-capped test tube. Add a known amount of an appropriate internal standard, such as 3-MCPD-d5 dipalmitate, to correct for analytical variations.

-

Dissolution: Dissolve the sample in a suitable organic solvent like tert-butyl methyl ether (TBME).

-

Alkaline Transesterification: Add a solution of sodium methoxide (B1231860) in methanol to the sample to initiate the transesterification reaction. This step cleaves the fatty acid esters from the glycerol backbone, releasing free 3-MCPD. The reaction is typically carried out at room temperature.

-

Neutralization and Extraction: Stop the reaction by adding an acidified salt solution (e.g., acidified sodium chloride or sodium sulfate). The fatty acid methyl esters (FAMEs) are then extracted with a non-polar solvent like hexane. The aqueous layer containing the free 3-MCPD is retained.

Derivatization and GC-MS Analysis:

-

Derivatization: To improve the volatility and chromatographic behavior of the polar 3-MCPD molecule, it is derivatized. A common derivatizing agent is phenylboronic acid (PBA), which reacts with the diol group of 3-MCPD to form a cyclic phenylboronate (B1261982) ester.

-

Extraction of Derivative: Extract the derivatized 3-MCPD into an organic solvent such as iso-octane.

-

GC-MS Analysis: Inject an aliquot of the final extract into a gas chromatograph coupled with a mass spectrometer (GC-MS).

-

Gas Chromatography: Use a capillary column suitable for the separation of the derivatized analytes (e.g., a non-polar or mid-polar column). The oven temperature is programmed to achieve optimal separation.

-

Mass Spectrometry: Operate the mass spectrometer in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high sensitivity and selectivity. Monitor characteristic ions for both the native 3-MCPD derivative and the internal standard.

-

-

Quantification: Quantify the amount of 3-MCPD in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of 3-MCPD standards.

Signaling Pathways in 3-MCPD Dipalmitate Induced Toxicity

In vivo studies have demonstrated that 3-MCPD dipalmitate is hydrolyzed to free 3-MCPD, which is the primary toxicant. The kidney is a major target organ for 3-MCPD toxicity. Research on 3-MCPD 1-palmitate, a closely related monoester, has implicated the c-Jun N-terminal kinase (JNK)/p53 signaling pathway in the induction of apoptosis in renal tubular cells.[7] This pathway is a critical regulator of cellular stress responses and can lead to programmed cell death.

The following diagram illustrates the proposed signaling pathway for 3-MCPD induced nephrotoxicity.

Caption: Proposed JNK/p53 signaling pathway in 3-MCPD-induced renal cell apoptosis.

Conclusion

This technical guide provides a comprehensive overview of the physicochemical properties of 3-MCPD dipalmitate, along with detailed experimental protocols for its synthesis and analysis. A clear understanding of these properties and methodologies is crucial for researchers in the fields of food safety, toxicology, and drug development. The elucidation of the JNK/p53 signaling pathway in 3-MCPD-induced nephrotoxicity offers valuable insights into its mechanism of action and provides potential targets for mitigating its adverse health effects. Further research is warranted to fully characterize the toxicological profile of 3-MCPD dipalmitate and to develop effective strategies to reduce its formation in processed foods.

References

- 1. researchgate.net [researchgate.net]

- 2. JNK Signaling in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The JNK, ERK and p53 pathways play distinct roles in apoptosis mediated by the antitumor agents vinblastine, doxorubicin, and etoposide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. JNK Cascade-Induced Apoptosis—A Unique Role in GqPCR Signaling [mdpi.com]

- 5. CN102229523B - Preparation method of 3-chloro-1,2-propanediol - Google Patents [patents.google.com]

- 6. academic.oup.com [academic.oup.com]

- 7. AMP-activated protein kinase contributes to ROS-mediated p53 activation in cisplatin-induced nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Genotoxicity of 3-Monochloropropane-1,2-diol (3-MCPD) and its Esters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Monochloropropane-1,2-diol (3-MCPD) and its fatty acid esters are process contaminants found in a variety of foods. While 3-MCPD is classified as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC), extensive in vivo studies have consistently demonstrated a lack of genotoxic activity. This technical guide provides a comprehensive overview of the in vivo genotoxicity assessment of 3-MCPD and its esters, detailing the experimental protocols of key assays and summarizing the quantitative data. Furthermore, it explores the proposed non-genotoxic mechanisms underlying the carcinogenicity of 3-MCPD.

In Vivo Genotoxicity Studies: A Weight of Evidence Approach

Data Summary

The following tables summarize the quantitative data from key in vivo genotoxicity studies on 3-MCPD and its esters.

Table 1: Summary of In Vivo Micronucleus Test Data for 3-MCPD and its Esters

| Test Substance | Species (Strain) | Route of Administration | Dose Levels | Duration | Tissue | Results | Reference |

| 3-MCPD | Rat (Crl:Han Wist BR) | Oral gavage | 15, 30, 60 mg/kg bw/day | 2 days | Bone marrow | Negative | Robjohns et al., 2003[3] |

| 3-MCPD | Rat (F344 gpt delta) | Oral gavage | 40 mg/kg bw/day | 4 weeks | Bone marrow | Negative | Onami et al., 2014[3][4] |

| 3-MCPD Palmitate Diester | Rat (F344 gpt delta) | Oral gavage | 220 mg/kg bw/day | 4 weeks | Bone marrow | Negative | Onami et al., 2014[4] |

| 3-MCPD Palmitate Monoester | Rat (F344 gpt delta) | Oral gavage | 130 mg/kg bw/day | 4 weeks | Bone marrow | Negative | Onami et al., 2014[4] |

| 3-MCPD Oleate Diester | Rat (F344 gpt delta) | Oral gavage | 240 mg/kg bw/day | 4 weeks | Bone marrow | Negative | Onami et al., 2014[4] |

| 3-MCPD | Mouse | Not specified | 40-120 mg/kg bw | Not specified | Bone marrow | Negative | Jaccaud & Aeschbacher, 1989[3] |

Table 2: Summary of In Vivo Comet Assay Data for 3-MCPD

| Test Substance | Species (Strain) | Route of Administration | Dose Levels | Sampling Time | Tissues | Results | Reference |

| 3-MCPD | Rat (Sprague-Dawley & F344) | Oral gavage | Up to 60 mg/kg bw | 3 and 24 hours | Blood leukocytes, bone marrow, liver, kidney, testes | Negative | El Ramy et al., 2007[3] |

Table 3: Summary of In Vivo Gene Mutation Assay Data for 3-MCPD and its Esters

| Test Substance | Species (Strain) | Assay | Route of Administration | Dose Levels | Duration | Tissue | Results | Reference |

| 3-MCPD | Rat (F344 gpt delta) | Pig-a | Oral gavage | 40 mg/kg bw/day | 4 weeks | Red blood cells | Negative | Onami et al., 2014[3][4] |

| 3-MCPD Palmitate Diester | Rat (F344 gpt delta) | Pig-a | Oral gavage | 220 mg/kg bw/day | 4 weeks | Red blood cells | Negative | Onami et al., 2014[4] |

| 3-MCPD Palmitate Monoester | Rat (F344 gpt delta) | Pig-a | Oral gavage | 130 mg/kg bw/day | 4 weeks | Red blood cells | Negative | Onami et al., 2014[4] |

| 3-MCPD Oleate Diester | Rat (F344 gpt delta) | Pig-a | Oral gavage | 240 mg/kg bw/day | 4 weeks | Red blood cells | Negative | Onami et al., 2014[4] |

| 3-MCPD | Rat (F344 gpt delta) | gpt and Spi- | Oral gavage | 40 mg/kg bw/day | 4 weeks | Kidney, Testis | Negative | Onami et al., 2014[4] |

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key in vivo genotoxicity assays cited in the context of 3-MCPD and its esters, based on OECD guidelines and specific study protocols.

Mammalian Erythrocyte Micronucleus Test (OECD 474)

The in vivo micronucleus test is used to detect damage to chromosomes or the mitotic apparatus of erythroblasts by analyzing erythrocytes in bone marrow and/or peripheral blood.

References

The Formation of 3-MCPD Esters in Palm Oil Refining: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the formation pathways of 3-monochloropropane-1,2-diol (3-MCPD) esters during the refining of palm oil. A comprehensive overview of the chemical mechanisms, influencing factors, and analytical methodologies is presented to support research and development efforts in mitigating these process contaminants.

Introduction

3-monochloropropane-1,2-diol (3-MCPD) esters are process-induced contaminants that have garnered significant attention from the food industry and regulatory bodies worldwide.[1][2] These esters, along with glycidyl (B131873) esters (GEs), are primarily formed during the high-temperature deodorization stage of edible oil refining.[2][3] Palm oil, in particular, has been identified as containing higher levels of these contaminants compared to other vegetable oils.[3][4] The concern stems from the potential hydrolysis of these esters in the human digestive tract to free 3-MCPD, a compound classified as a possible human carcinogen. This guide delves into the core scientific principles governing the formation of 3-MCPD esters in palm oil, offering a technical resource for professionals engaged in food safety and quality assurance.

Precursors to 3-MCPD Ester Formation

The formation of 3-MCPD esters is contingent on the presence of specific precursors in crude palm oil that react under the high temperatures of the refining process. The primary precursors are acylglycerols and chlorine-containing compounds.

Acylglycerols: Triacylglycerols (TAGs), diacylglycerols (DAGs), and monoacylglycerols (MAGs) are the fundamental building blocks of palm oil and serve as the glycerol (B35011) backbone for the formation of 3-MCPD esters.[5][6] Research has shown that the rate of 3-MCPD ester formation is approximately 2 to 5 times faster from diacylglycerols than from monoacylglycerols.[5]

Chlorine Sources: The presence of both inorganic and organic chlorine is a critical factor.[7] Sphingolipid-based organochlorine compounds have been identified as particularly active precursors. Inorganic chlorides, such as sodium chloride, can also contribute significantly to the formation of 3-MCPD esters.

The Chemical Pathway of 3-MCPD Ester Formation

The prevailing scientific consensus suggests that the formation of 3-MCPD esters proceeds through a nucleophilic substitution reaction. Several mechanisms have been proposed, with the formation of a cyclic acyloxonium ion intermediate being a key step.

Proposed Formation Mechanisms

There are four primary proposed mechanisms for the formation of 3-MCPD esters, all of which involve an SN2 nucleophilic attack by a chloride ion.[1] The differentiation between these mechanisms lies in the nature of the substrate and the leaving group. Two of these pathways involve a direct nucleophilic attack by the chloride ion at two distinct sites: either a glycerol carbon atom that carries an ester group or a protonated hydroxyl group.[1] These reactions are thought to be more rapid in an acidic environment with partially hydrolyzed lipids.[1] Another key pathway involves the formation of a glycidyl ester as an intermediate.[1]

A simplified representation of the key formation pathway is illustrated below:

Influence of Refining Parameters on 3-MCPD Ester Formation

The refining process, particularly the deodorization step, plays a pivotal role in the formation of 3-MCPD esters. Key parameters that influence the rate and extent of formation include temperature, time, and the chemical environment.

Deodorization Temperature and Time

High temperatures are the primary driver for the formation of 3-MCPD esters. The deodorization of palm oil is typically carried out at temperatures ranging from 240°C to 270°C.[3] Studies have shown that the formation of these contaminants is significantly accelerated at temperatures above 180°C.

The following table summarizes the effect of deodorization temperature and time on the concentration of 3-MCPD and glycidyl esters in palm oil, based on data from a laboratory-scale study.

| Deodorization Temperature (°C) | Deodorization Time (min) | 3-MCPD Esters (mg/kg) | Glycidyl Esters (mg/kg) |

| 210 | 30 | 1.91 | 0.12 |

| 230 | 30 | 2.15 | 0.89 |

| 250 | 30 | 2.33 | 3.54 |

| 270 | 30 | 2.55 | 7.89 |

| 210 | 60 | 2.05 | 0.15 |

| 230 | 60 | 2.28 | 1.21 |

| 250 | 60 | 2.41 | 4.87 |

| 270 | 60 | 2.62 | 8.15 |

| 210 | 90 | 2.11 | 0.18 |

| 230 | 90 | 2.39 | 1.55 |

| 250 | 90 | 2.58 | 5.98 |

| 270 | 90 | 2.70 | 8.51 |

| 210 | 120 | 2.18 | 0.22 |

| 230 | 120 | 2.45 | 1.98 |

| 250 | 120 | 2.65 | 6.77 |

| 270 | 120 | 2.68 | 8.32 |

Data adapted from a study on the effects of deodorization conditions on palm oil.[8][9]

Degumming and Bleaching

The pre-treatment steps of degumming and bleaching also influence the formation of 3-MCPD esters. The use of acidic conditions during these stages can lead to an increase in the formation of these contaminants. For instance, employing phosphoric acid in the degumming process can result in higher levels of 3-MCPD esters.

Experimental Protocols for 3-MCPD Ester Analysis

The accurate quantification of 3-MCPD esters is crucial for monitoring and controlling their levels in palm oil. Several analytical methods have been developed, with indirect methods being the most commonly used. These methods typically involve the hydrolysis or transesterification of the esters to free 3-MCPD, followed by derivatization and analysis by gas chromatography-mass spectrometry (GC-MS).

AOCS Official Method Cd 29c-13: A Differential Method

This method is a widely accepted standard for the determination of 3-MCPD and glycidyl esters. It involves two parallel assays (Assay A and Assay B) to differentiate between the two contaminants.

Principle: The method is based on the cleavage of the fatty acid esters and subsequent derivatization of the free 3-MCPD and glycidol. In Assay A, glycidyl esters are converted to 3-MCPD in the presence of a chloride source, providing a total 3-MCPD value (from both original 3-MCPD esters and converted glycidyl esters). In Assay B, the reaction is carried out in the absence of a chloride source, yielding only the original 3-MCPD content. The glycidyl ester content is then calculated by the difference between the results of Assay A and Assay B.

Simplified Workflow:

Key Experimental Steps:

-

Sample Preparation: A known amount of the oil sample is weighed.

-

Transesterification: The fatty acid esters are cleaved using an alkaline solution (e.g., sodium methoxide (B1231860) in methanol). For Assay A, a chloride source is added to convert glycidyl esters to 3-MCPD.

-

Neutralization and Extraction: The reaction is stopped, and the free 3-MCPD is extracted.

-

Derivatization: The extracted 3-MCPD is derivatized, commonly with phenylboronic acid (PBA), to make it volatile for GC analysis.

-

GC-MS Analysis: The derivatized sample is injected into a gas chromatograph coupled with a mass spectrometer for separation and quantification.

Mitigation Strategies

Several strategies can be employed throughout the palm oil value chain to mitigate the formation of 3-MCPD esters.

Upstream Interventions:

-

Washing of Crude Palm Oil: Washing the crude oil with water or a water/alcohol mixture can effectively remove water-soluble chloride precursors.[4]

-

Optimized Plantation and Milling Practices: Reducing the time between harvesting and processing of fresh fruit bunches can minimize the hydrolysis of triglycerides, thereby lowering the concentration of DAGs and MAGs.

Refining Process Modifications:

-

Water Degumming: Opting for water degumming instead of acid degumming can reduce the acidic environment that promotes 3-MCPD ester formation.

-

Deodorization Optimization: Reducing the deodorization temperature and residence time can significantly decrease the formation of these contaminants.[10] However, this must be balanced with the need to remove undesirable flavor and odor compounds.

-

Use of Additives: Certain compounds, such as potassium acetate, have been shown to significantly reduce the levels of 3-MCPD esters when added before deodorization.[11]

The following diagram illustrates the key intervention points for mitigating 3-MCPD ester formation in the palm oil refining process.

Conclusion

The formation of 3-MCPD esters in palm oil is a complex process influenced by a combination of precursor availability and refining conditions. A thorough understanding of the underlying chemical mechanisms is paramount for developing effective mitigation strategies. This guide has provided a technical overview of the formation pathways, key influencing factors, and analytical methodologies. By implementing a multi-faceted approach that includes upstream interventions and optimization of refining parameters, the palm oil industry can continue to make significant strides in reducing the levels of these process contaminants, thereby ensuring the safety and quality of its products.

References

- 1. books.rsc.org [books.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. myfoodresearch.com [myfoodresearch.com]

- 4. keypublishing.org [keypublishing.org]

- 5. Mechanism of formation of 3-chloropropan-1,2-diol (3-MCPD) esters under conditions of the vegetable oil refining - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. repositorio.ital.sp.gov.br [repositorio.ital.sp.gov.br]

- 9. Effects of deodorization temperature and time on the formation of 3-MCPD, 2-MCPD, and glycidyl esters and physicochemical changes of palm oil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. alfalaval.com [alfalaval.com]

- 11. pubs.acs.org [pubs.acs.org]

Thermal Stability of 3-MCPD Dipalmitate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-monochloropropane-1,2-diol (3-MCPD) esters are processing-induced chemical contaminants found in a variety of foods, particularly refined vegetable oils. As the dipalmitate ester is a significant form of these compounds, understanding its thermal stability is crucial for risk assessment and the development of mitigation strategies in food processing and drug development where lipid-based excipients may be utilized. This technical guide provides a comprehensive overview of the thermal stability of 3-MCPD dipalmitate, including quantitative degradation data, detailed experimental protocols for its analysis, and visualizations of its degradation pathway and analytical workflows.

Introduction

3-monochloropropane-1,2-diol (3-MCPD) and its fatty acid esters are formed during food processing at high temperatures, particularly in the refining of edible oils.[1] These compounds have raised health concerns due to their potential carcinogenicity. 3-MCPD dipalmitate, an ester formed from glycerol (B35011) with two palmitic acid molecules and one chlorine atom, is a prevalent form of these contaminants. Its thermal stability is a critical parameter, as it dictates the concentration of the harmful free 3-MCPD that may be released upon consumption. This guide delves into the thermal degradation of 3-MCPD dipalmitate, providing essential data and methodologies for researchers in food science and drug development.

Thermal Degradation of 3-MCPD Dipalmitate

Studies have shown that 3-MCPD dipalmitate undergoes significant degradation at temperatures commonly used in food processing, such as the deodorization step in oil refining (180-260°C).[1] The degradation process is time and temperature-dependent, with a notable decrease in the concentration of 3-MCPD dipalmitate observed over prolonged heating periods.[2]

The primary degradation pathways for 3-MCPD esters, including the dipalmitate form, involve isomerization, dechlorination, and deacylation.[1] Isomerization between 2- and 3-MCPD esters can occur, while dechlorination leads to the formation of monoglycerides (B3428702) and diglycerides. Deacylation results in the loss of fatty acid chains.

Quantitative Degradation Data

The following table summarizes the thermal degradation of 3-MCPD dipalmitate under various conditions as reported in scientific literature.

| Temperature (°C) | Time (hours) | Degradation (%) | Reference |

| 180 | 24 | ~30 | [2] |

| 200 | 24 | Not Specified | |

| 220 | 24 | Not Specified | |

| 240 | 24 | Not Specified | |

| 260 | 24 | ~70 | [2] |

Note: The degradation percentages are significant, indicating the lability of 3-MCPD dipalmitate at elevated temperatures.

Experimental Protocols for Stability Assessment

The analysis of 3-MCPD dipalmitate and its degradation products is typically performed using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). The following are detailed methodologies for key experiments cited in the literature.

Sample Preparation for Thermal Degradation Studies

A common approach to studying the thermal stability of 3-MCPD dipalmitate involves heating the pure compound or an oil matrix containing it under controlled conditions.

Protocol:

-

Sample Preparation: A known concentration of 3-MCPD dipalmitate is dissolved in a suitable matrix, such as a refined vegetable oil or an inert solvent.

-

Heating: The sample is placed in a sealed, oxygen-free container (e.g., a vial under nitrogen atmosphere) to prevent oxidation.

-

Incubation: The container is incubated in a temperature-controlled oven or heating block at the desired temperature (e.g., 180°C, 220°C, 260°C) for specific time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Sampling: At each time point, a sample is withdrawn and immediately cooled to halt any further degradation.

-

Analysis: The concentration of remaining 3-MCPD dipalmitate and the formation of degradation products are determined using the analytical methods described below.

Analytical Method: Indirect GC-MS Analysis via Acid Transesterification (Based on AOCS Official Method Cd 29a-13)

This indirect method involves the cleavage of the fatty acid esters to release the 3-MCPD core, which is then derivatized and analyzed by GC-MS.

Principle: The fatty acid esters of 3-MCPD are transesterified with an acid catalyst in methanol (B129727) to release free 3-MCPD. Glycidyl (B131873) esters, which can interfere with the analysis, are converted to 3-monobromopropanediol (3-MBPD) prior to transesterification. The resulting 3-MCPD and 3-MBPD are then derivatized with phenylboronic acid (PBA) to make them volatile for GC-MS analysis.

Experimental Protocol:

-

Sample Preparation: Weigh approximately 100 mg of the oil sample into a screw-cap tube. Add an internal standard solution (e.g., deuterated 3-MCPD dipalmitate).

-

Conversion of Glycidyl Esters: Add an acidified solution of sodium bromide and incubate to convert glycidyl esters to 3-MBPD esters.

-

Acid Transesterification: Add a solution of sulfuric acid in methanol and incubate at a controlled temperature to release 3-MCPD and 3-MBPD from their ester forms.

-

Extraction: Neutralize the reaction mixture and extract the fatty acid methyl esters (FAMEs) with a non-polar solvent (e.g., hexane (B92381) or heptane). The aqueous layer containing the free 3-MCPD and 3-MBPD is retained.

-

Derivatization: Add phenylboronic acid solution to the aqueous layer and incubate to form the PBA derivatives of 3-MCPD and 3-MBPD.

-

Final Extraction: Extract the PBA derivatives into a non-polar solvent (e.g., iso-octane).

-

GC-MS Analysis: Inject the final extract into the GC-MS system.

GC-MS Parameters (Typical):

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

-

Carrier Gas: Helium at a constant flow rate.

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Start at 60°C, hold for 1 minute, ramp to 200°C at 10°C/min, then ramp to 300°C at 20°C/min and hold for 5 minutes.

-

Mass Spectrometer: Electron ionization (EI) source at 70 eV.

-

Scan Mode: Selected Ion Monitoring (SIM) for target ions of the PBA derivatives of 3-MCPD and the internal standard.

Visualizations

Experimental Workflow for Thermal Stability Analysis

Caption: Experimental workflow for assessing the thermal stability of 3-MCPD dipalmitate.

Thermal Degradation Pathway of 3-MCPD Dipalmitate

Caption: Key thermal degradation pathways of 3-MCPD dipalmitate.

Conclusion

The thermal stability of 3-MCPD dipalmitate is a critical consideration in food processing and for the safety assessment of lipid-based formulations in the pharmaceutical industry. The data presented in this guide demonstrate that 3-MCPD dipalmitate is susceptible to degradation at elevated temperatures, leading to the formation of various byproducts. The provided experimental protocols offer a framework for researchers to conduct their own stability studies and accurately quantify 3-MCPD esters. A thorough understanding of these factors is essential for developing effective mitigation strategies and ensuring product safety.

References

An In-depth Technical Guide on the Enzymatic Hydrolysis of 3-Chloropropane-1,2-diol Dipalmitate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic hydrolysis of 3-Chloropropane-1,2-diol dipalmitate (3-MCPD dipalmitate), a significant process contaminant found in refined edible oils and fat-containing foods. The hydrolysis of this diester into the free form, 3-monochloropropane-1,2-diol (3-MCPD), is a critical step in both toxicological assessment and analytical quantification. This document details the experimental protocols for enzymatic hydrolysis, presents quantitative data, and illustrates the workflows and reaction pathways involved.

Introduction

3-Monochloropropane-1,2-diol (3-MCPD) and its fatty acid esters are processing-induced chemical contaminants that have raised health concerns due to their potential carcinogenicity.[1] 3-MCPD dipalmitate is a diester of 3-MCPD and palmitic acid. For toxicological studies and for accurate quantification using many established analytical methods, the fatty acid esters must be hydrolyzed to release the free 3-MCPD.[2] Enzymatic hydrolysis, primarily using lipases, offers a mild and specific alternative to chemical hydrolysis methods, which can sometimes lead to the formation of artifacts.[3] This guide focuses on the use of lipases for the hydrolysis of 3-MCPD dipalmitate.

Enzymatic Hydrolysis: Data and Performance

The efficiency of the enzymatic hydrolysis of 3-MCPD dipalmitate can be influenced by several factors, including the choice of enzyme, substrate concentration, enzyme load, and reaction conditions. While comprehensive comparative studies on the hydrolysis of 3-MCPD dipalmitate using a variety of lipases are limited, data is available for the widely used Candida rugosa lipase (B570770).

A study by Tsai et al. (2021) investigated the recovery of 3-MCPD from different 3-MCPD esters, including 3-MCPD-dipalmitate (referred to as 3-MCPD-PP), using Candida rugosa lipase. The findings highlight the impact of the substrate-to-enzyme ratio on the hydrolysis efficiency.

Table 1: Recovery of 3-MCPD from 3-MCPD Dipalmitate using Candida rugosa Lipase [3]

| Substrate (in extra-virgin olive oil) | Oil Amount (g) | Lipase Amount (mg) | Recovery of 3-MCPD (%) |

| 3-MCPD-dipalmitate (1.0 mg/kg) | 10 | 100 | 6.64 ± 0.74 |

| 3-MCPD-dipalmitate (1.0 mg/kg) | 2 | 100 | 84.2 ± 6.7 |

Data presented as mean ± standard deviation for triplicate determinations.

The data clearly indicates that a lower amount of oil (and thus a higher enzyme-to-substrate ratio) significantly improves the recovery of 3-MCPD from its dipalmitate ester, suggesting that sufficient enzyme concentration is crucial for achieving complete hydrolysis.[3]

Experimental Protocols

This section provides a detailed methodology for the enzymatic hydrolysis of 3-MCPD dipalmitate and subsequent analysis, based on the protocol described by Tsai et al. (2021).[3]

Materials and Reagents

-

Enzyme: Candida rugosa lipase (>700 U/mg)

-

Substrate: this compound (3-MCPD-PP) standard

-

Internal Standard: 3-MCPD-d5

-

Buffer: McIlvaine buffer (pH 7)

-

Solvents: n-hexane, ethyl acetate (B1210297), acetonitrile (B52724) (ACN)

-

QuEChERS salts: Magnesium sulfate (B86663) (MgSO₄), sodium chloride (NaCl)

-

Derivatization agent: Phenylboronic acid (PBA)

Enzymatic Hydrolysis Procedure

-

Sample Preparation: Weigh 2 g of the oil sample containing 3-MCPD dipalmitate into a centrifuge tube.

-

Internal Standard Spiking: Add an appropriate amount of 3-MCPD-d5 internal standard to the sample.

-

Enzyme Addition: Add 100 mg of Candida rugosa lipase and 10 mL of McIlvaine buffer (pH 7).

-

Incubation: Shake the mixture vigorously on a mechanical shaker (e.g., Geno/Grinder) at 1000 strokes/min for 30 minutes at room temperature.[3]

Extraction and Clean-up (Modified QuEChERS)

-

Solvent Extraction: Add 10 mL of ethyl acetate to the reaction mixture and shake vigorously for 10 minutes.

-

Phase Separation: Centrifuge the mixture at 8000 rpm for 10 minutes.

-

QuEChERS Clean-up: Transfer the upper organic layer to a new centrifuge tube containing 1 g of MgSO₄ and 0.2 g of NaCl. Vortex for 1 minute and then centrifuge at 8000 rpm for 10 minutes.

-

Solvent Evaporation: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the residue in an appropriate solvent for derivatization.

Derivatization and GC-MS Analysis

-

Derivatization: Add a solution of phenylboronic acid (PBA) in an appropriate solvent (e.g., acetone:water, 19:1, v/v) to the dried extract to derivatize the free 3-MCPD.[2]

-

GC-MS Analysis: Inject an aliquot of the derivatized sample into a gas chromatograph coupled with a mass spectrometer (GC-MS). The separation is typically performed on a capillary column suitable for semi-volatile compounds.[2] The mass spectrometer is operated in selected ion monitoring (SIM) mode to quantify the PBA derivative of 3-MCPD and its internal standard.[4]

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the overall experimental workflow from sample preparation to analysis.

Caption: Experimental workflow for the enzymatic hydrolysis and analysis of 3-MCPD dipalmitate.

Signaling Pathway (Reaction Mechanism)

The enzymatic hydrolysis of this compound by lipase is a two-step process, sequentially removing the palmitic acid moieties from the glycerol (B35011) backbone.

Caption: Simplified reaction pathway for the enzymatic hydrolysis of 3-MCPD dipalmitate.

Discussion and Considerations

-

Choice of Enzyme: While Candida rugosa lipase has been effectively used, other lipases such as those from Rhizomucor miehei and Burkholderia cepacia have also been employed for the hydrolysis of 3-MCPD esters in general.[5] The substrate specificity of the lipase can be a critical factor, especially when dealing with complex matrices like fish oils, which contain a variety of fatty acids.[5] For 3-MCPD dipalmitate, a direct comparative study of different lipases would be beneficial to optimize the hydrolysis efficiency.

-

Reaction Conditions: The pH, temperature, and incubation time of the enzymatic reaction can significantly impact the hydrolysis rate and yield. The protocol described here utilizes a neutral pH and room temperature, which are generally mild conditions that help to preserve the integrity of the analyte.[3] Optimization of these parameters for a specific lipase and substrate matrix is recommended.

-

Analytical Method: The choice of the subsequent analytical method is crucial for accurate quantification. Gas chromatography-mass spectrometry (GC-MS) is a widely used technique due to its high sensitivity and selectivity.[2] Derivatization of the polar 3-MCPD molecule is necessary to improve its volatility for GC analysis.[4]

Conclusion

The enzymatic hydrolysis of this compound is a key step for its analysis and toxicological assessment. The use of lipases, particularly from Candida rugosa, provides an effective and mild method for releasing the free 3-MCPD. The efficiency of the hydrolysis is highly dependent on the reaction conditions, especially the enzyme-to-substrate ratio. The detailed protocol and data presented in this guide serve as a valuable resource for researchers and professionals working with 3-MCPD esters. Further research into the comparative performance of different lipases on 3-MCPD dipalmitate would be a valuable contribution to this field.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. glsciences.eu [glsciences.eu]

- 3. Determination of glycidyl esters and 3-MCPD esters in edible oils by sample pretreatment with the combination of lipase hydrolysis and modified QuEChERS for GC-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Optimizing GC-MS and GC-MS/MS Analysis of 3-MCPD and Glycidyl Esters in Edible Oils [restek.com]

- 5. An Improved Enzymatic Indirect Method for Simultaneous Determinations of 3-MCPD Esters and Glycidyl Esters in Fish Oils - PubMed [pubmed.ncbi.nlm.nih.gov]

The In Vivo Metabolism of 3-MCPD Dipalmitate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-monochloropropane-1,2-diol (3-MCPD) and its fatty acid esters are processing-induced food contaminants found in a variety of heat-treated foods, particularly refined vegetable oils.[1][2] The diester, 3-MCPD dipalmitate, is a significant contributor to dietary exposure. Understanding its in vivo metabolism is crucial for assessing its potential toxicological risks and for the development of effective mitigation strategies. This technical guide provides a comprehensive overview of the current scientific understanding of the absorption, distribution, metabolism, and excretion (ADME) of 3-MCPD dipalmitate, with a focus on in vivo studies.

I. Absorption and Bioavailability

Following oral administration, 3-MCPD dipalmitate is hydrolyzed in the gastrointestinal tract by lipases, releasing free 3-MCPD.[3] This enzymatic hydrolysis is a critical step for the absorption of the 3-MCPD moiety. In vivo studies in rats have demonstrated that 3-MCPD is readily absorbed from the gastrointestinal tract and distributed to various organs and tissues via the bloodstream.[3]

The relative bioavailability of 3-MCPD from its dipalmitate ester has been a key area of investigation. Studies comparing the administration of equimolar doses of free 3-MCPD and 3-MCPD dipalmitate in rats have shown that the amount of 3-MCPD reaching the systemic circulation from the diester is significant. One study calculated the relative bioavailability of 3-MCPD from 1,2-dipalmitoyl-3-chloropropane-1,2-diol to be approximately 86% on average, based on the area under the curve (AUC) in blood.[3] For risk assessment purposes, it is often assumed that 3-MCPD esters are completely hydrolyzed to free 3-MCPD in the gastrointestinal tract.[3]

II. Toxicokinetics of 3-MCPD Dipalmitate

Toxicokinetic studies in Sprague Dawley rats have provided valuable quantitative data on the fate of 3-MCPD dipalmitate in the body. After a single oral gavage, the parent compound can be detected in plasma, indicating that some portion may be absorbed intact before complete hydrolysis.

Table 1: Toxicokinetic Parameters of 3-MCPD Dipalmitate in Sprague Dawley Rats

| Parameter | Value | Unit |

| Cmax (Maximum Concentration) | 135.00 | ng/mL |

| Tmax (Time to Maximum Concentration) | 2.5 | h |

| T1/2 (Half-life) | 3.87 | h |

| MRT (Mean Residence Time) | 5.08 | h |

| CL (Clearance) | 3.50 | L/h/g |

| Vd (Volume of Distribution) | 21.34 | L/g |

| AUC0–∞ (Area Under the Curve) | 458.47 | h*ng/mL |

Data from a study involving a single oral gavage of 1600 mg/kg 3-MCPD dipalmitate.

III. Metabolic Pathways

The metabolism of 3-MCPD dipalmitate primarily involves two key stages: hydrolysis of the ester bonds and subsequent biotransformation of the liberated 3-MCPD.

-

Hydrolysis: As previously mentioned, pancreatic lipases in the small intestine are responsible for cleaving the fatty acid chains from the glycerol (B35011) backbone of 3-MCPD dipalmitate. This process yields free 3-MCPD and palmitic acid.[4]

-

Phase I and Phase II Metabolism of 3-MCPD: Once absorbed, free 3-MCPD undergoes further metabolism. The primary routes of biotransformation are thought to involve oxidation and conjugation reactions. One of the major metabolic pathways involves the conjugation of 3-MCPD with glutathione (B108866) (GSH), leading to the formation of mercapturic acid derivatives that are primarily excreted in the urine. Another proposed pathway involves the oxidation of 3-MCPD.[5]

A total of 17 metabolites of 3-MCPD dipalmitate have been identified in rats, with the majority being reported for the first time in one particular study. These metabolites were detected in various tissues including the liver, kidney, testis, brain, spleen, thymus, and intestine, as well as in plasma, feces, and urine.

Identified Metabolites in Rats Following Oral Administration of 3-MCPD Dipalmitate:

-

3-MCPD

-

Mercapturic acid conjugates

-

Other chlorine-containing compounds

The following diagram illustrates the proposed metabolic pathway of 3-MCPD dipalmitate.

Caption: Proposed metabolic pathway of 3-MCPD dipalmitate in vivo.

IV. Experimental Protocols

The following sections outline the methodologies for key experiments cited in the study of 3-MCPD dipalmitate metabolism.

A. Animal Studies

-

Animal Model: Male Sprague Dawley rats are a commonly used model.[2] Wistar rats and Swiss mice have also been utilized in toxicological studies.[3][6]

-

Housing and Acclimatization: Animals are typically housed in a controlled environment with a 12-hour light/dark cycle and free access to standard chow and water. An acclimatization period of at least one week is standard before the commencement of the experiment.

-

Dosing:

-

Route of Administration: Oral gavage is the most common route for administering a precise dose of 3-MCPD dipalmitate.[1][7]

-

Vehicle: The test compound is often dissolved or suspended in a suitable vehicle, such as olive oil.[2]

-

Dosage: Dosages in toxicokinetic and metabolism studies can range significantly, for example, a single high dose of 1600 mg/kg body weight has been used to identify a wide range of metabolites. In repeated-dose toxicity studies, lower, more environmentally relevant doses are often employed.

-

-

Sample Collection:

-

Blood: Blood samples are typically collected at multiple time points post-dosing via methods such as retro-orbital bleeding or tail vein sampling.[2] Plasma is separated by centrifugation for subsequent analysis.

-

Urine and Feces: Animals can be housed in metabolic cages to allow for the separate collection of urine and feces over specified time intervals.

-

Tissues: At the end of the study, animals are euthanized, and various organs and tissues (e.g., liver, kidneys, testes, brain, spleen, intestine) are collected, weighed, and stored (often at -80°C) until analysis.

-

B. Analytical Methodology: UPLC-MS/MS for 3-MCPD Dipalmitate in Plasma

-

Instrumentation: An ultra-performance liquid chromatograph coupled with a triple quadrupole mass spectrometer (UPLC-MS/MS) is a highly sensitive and specific method for the quantification of 3-MCPD dipalmitate in biological matrices.

-

Sample Preparation:

-

Plasma samples are thawed and vortexed.

-

An internal standard (e.g., deuterated 3-MCPD dipalmitate) is added to the plasma.

-

Proteins are precipitated by adding a solvent like acetonitrile (B52724), followed by vortexing and centrifugation.

-

The supernatant is collected, evaporated to dryness under a gentle stream of nitrogen, and the residue is reconstituted in a suitable solvent for injection into the UPLC-MS/MS system.

-

-

Chromatographic Conditions:

-

Column: A reverse-phase column (e.g., C18) is typically used for separation.

-

Mobile Phase: A gradient elution with a mixture of aqueous and organic solvents (e.g., water with formic acid and acetonitrile or methanol) is commonly employed.

-

-

Mass Spectrometry Conditions:

-

Ionization: Electrospray ionization (ESI) in positive mode is often used.

-

Detection: Multiple Reaction Monitoring (MRM) is utilized for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.

-

C. Analytical Methodology: GC-MS for 3-MCPD Metabolites in Urine

-

Instrumentation: Gas chromatography coupled with mass spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile metabolites in urine after derivatization.[4]

-

Sample Preparation and Derivatization:

-

Urine samples are thawed and centrifuged to remove particulates.

-

An internal standard (e.g., deuterated 3-MCPD) is added.

-

The sample may undergo an enzymatic hydrolysis step (e.g., using β-glucuronidase/arylsulfatase) to cleave conjugated metabolites.

-

The sample is then extracted using a solid-phase extraction (SPE) cartridge to clean up the sample and concentrate the analytes.

-

The extracted analytes are derivatized to increase their volatility and thermal stability for GC analysis. A common derivatizing agent is phenylboronic acid (PBA).

-

-

GC-MS Conditions:

-

Column: A capillary column with a non-polar or medium-polarity stationary phase is typically used.

-

Carrier Gas: Helium is the most common carrier gas.

-

Temperature Program: A temperature gradient is used to separate the analytes based on their boiling points.

-

Ionization: Electron ionization (EI) is standard.

-

Detection: The mass spectrometer can be operated in full-scan mode for metabolite identification or in selected ion monitoring (SIM) mode for targeted quantification.

-

V. Experimental and Logical Workflow Visualization

The following diagram provides a logical workflow for a typical in vivo study on the metabolism of 3-MCPD dipalmitate.

Caption: A typical experimental workflow for in vivo metabolism studies of 3-MCPD dipalmitate.

VI. Conclusion

The in vivo metabolism of 3-MCPD dipalmitate is a complex process initiated by enzymatic hydrolysis in the gut, followed by the absorption and systemic distribution of free 3-MCPD. Subsequent metabolic transformations lead to the formation of various metabolites that are distributed throughout the body and ultimately excreted. The quantitative data and detailed methodologies presented in this guide provide a solid foundation for researchers and scientists in the fields of toxicology and drug development to further investigate the health implications of dietary exposure to 3-MCPD esters and to develop strategies to mitigate potential risks. Further research is warranted to fully elucidate the complete metabolic profile and to understand the long-term toxicological consequences of exposure.

References

- 1. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 2. researchgate.net [researchgate.net]

- 3. Relative oral bioavailability of 3-MCPD from 3-MCPD fatty acid esters in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Esters of 3-chloro-1,2-propanediol (3-MCPD) in vegetable oils: significance in the formation of 3-MCPD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. ouv.vt.edu [ouv.vt.edu]

Precursors of 3-MCPD Dipalmitate in Food Processing: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-monochloropropane-1,2-diol (3-MCPD) and its fatty acid esters are processing-induced chemical contaminants found in a variety of foods, particularly refined edible oils. 3-MCPD dipalmitate, a diester of 3-MCPD with palmitic acid, is of significant concern due to its prevalence in palm oil, a widely consumed vegetable oil. The formation of these esters is primarily associated with the high temperatures employed during the deodorization step of oil refining. Understanding the precursors and formation pathways of 3-MCPD dipalmitate is critical for developing effective mitigation strategies to ensure food safety. This technical guide provides a comprehensive overview of the core precursors, formation mechanisms, quantitative data on formation, and detailed analytical methodologies for the determination of 3-MCPD esters.

Core Precursors of 3-MCPD Dipalmitate

The formation of 3-MCPD dipalmitate is contingent on the presence of two primary types of precursors: a glycerol (B35011) backbone, typically in the form of an acylglycerol, and a source of chloride ions.

Acylglycerols:

-

Triacylglycerols (TAGs): While TAGs are the most abundant lipids in edible oils, they are not the most direct precursors. Hydrolysis of TAGs at high temperatures can yield more reactive precursors.

-

Diacylglycerols (DAGs): DAGs, particularly 1,2-diacylglycerols, are considered key precursors to 3-MCPD esters. Palm oil naturally contains a higher percentage of DAGs (6-10%) compared to other vegetable oils (1-3%), which contributes to the higher levels of 3-MCPD esters found in refined palm oil.[1] Studies have shown that 3-MCPD esters form approximately 2-5 times faster from diacylglycerols than from monoacylglycerols.[2]

-

Monoacylglycerols (MAGs): MAGs are also recognized as significant precursors. The highest amount of 3-MCPD was reported to form in the presence of NaCl as the chlorine source from 1-monopalmitin in soybean oil.[3]

Chloride Source:

The presence of chloride ions is essential for the formation of 3-MCPD esters. These can originate from various sources throughout the food processing chain:

-

Inorganic Chlorides: Sodium chloride (NaCl) is a common source, often present in raw materials or added during processing.

-

Organic Chlorides: Chlorinated organic compounds present in the crude oil can also act as chlorine donors.

-

Processing Aids: The use of hydrochloric acid in certain processing steps can introduce chloride ions.

Quantitative Data on 3-MCPD Ester Formation

The formation of 3-MCPD esters is influenced by several factors, including the concentration of precursors, temperature, and processing time. The following tables summarize key quantitative findings from various studies.

Table 1: Influence of Diacylglycerol (DAG) Content on 3-MCPD Ester Formation

| DAG Content (%) | Temperature (°C) | 3-MCPD Ester Concentration (mg/kg) | Reference |

| 4 | 220 | 2.268 | [4] |

A study on simulated deodorization established a correlation between DAG content and 3-MCPD ester formation, described by the equation: y = 0.0612x² – 1.6376x + 10.558 (R² = 0.958), where y is the 3-MCPD ester content and x is the DAG content.[4]

Table 2: 3-MCPD Ester Levels in Refined Palm Oil under Different Deodorization Conditions

| Deodorization Temperature (°C) | Deodorization Time (min) | 3-MCPD Ester Concentration (mg/kg) | Reference |

| 210 | 30 | 2.15 | [2] |

| 230 | 60 | 2.33 | [2] |

| 250 | 90 | 2.58 | [2] |

| 270 | 120 | 2.70 | [2] |

Table 3: Energy Barriers for the Formation of 3-MCPD Esters

| 3-MCPD Ester | Energy Barrier (kJ/mol) | Reference |

| Dipalmitin | 74.261 | [4] |

| Diolein | 66.017 | [4] |

| Dilinolein | 59.856 | [4] |

Formation Pathways of 3-MCPD Dipalmitate

The formation of 3-MCPD dipalmitate from its precursors is a complex process involving several proposed chemical pathways. The primary mechanisms involve the reaction of a diglyceride, such as 1,2-dipalmitoyl-sn-glycerol, with a chloride source at elevated temperatures.

Proposed Reaction Mechanisms:

-

Direct Nucleophilic Substitution (SN2): This pathway involves the direct attack of a chloride ion on one of the primary carbon atoms of the glycerol backbone of a diacylglycerol. This results in the displacement of a hydroxyl group and the formation of the 3-MCPD diester.

-

Via Glycidyl (B131873) Ester Intermediate: An alternative mechanism suggests the initial formation of a glycidyl ester (an epoxide) from the diacylglycerol. This is followed by the ring-opening of the epoxide by a chloride ion, leading to the formation of the 3-MCPD ester.

-

Free Radical Mechanism: A more recent theory proposes a free radical-mediated pathway. This involves the formation of a cyclic acyloxonium free radical intermediate from the diacylglycerol, which then reacts with a chlorine-containing species.

The following diagram illustrates these proposed formation pathways.

Caption: Proposed formation pathways of 3-MCPD dipalmitate from diacylglycerol.

Experimental Protocols for Analysis

The accurate quantification of 3-MCPD esters in food matrices is crucial for monitoring and control. The American Oil Chemists' Society (AOCS) has established official methods for this purpose. The following is a detailed methodology based on AOCS Official Method Cd 29a-13, an indirect method involving gas chromatography-mass spectrometry (GC-MS).

Principle:

This method determines the total amount of 3-MCPD esters by first converting them to free 3-MCPD through transesterification. Glycidyl esters, which can interfere with the analysis, are converted to 3-monobromopropanediol (3-MBPD) monoesters. The free 3-MCPD and 3-MBPD are then derivatized and quantified by GC-MS.

Apparatus:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Autosampler

-

Vortex mixer

-

Centrifuge

-

Heating block or water bath

-

Nitrogen evaporator

-

Analytical balance

-

Standard laboratory glassware

Reagents and Standards:

-

Internal Standards: Deuterated 3-MCPD dipalmitate (3-MCPD-d5-dipalmitate) and deuterated glycidyl palmitate (glycidyl-d5-palmitate).

-

Derivatization Reagent: Phenylboronic acid (PBA).

-

Solvents: n-Heptane, Tetrahydrofuran (THF), Methanol (B129727) (all analytical grade).

-

Reagents: Sodium bromide (NaBr), Sulfuric acid (H₂SO₄), Sodium bicarbonate (NaHCO₃).

-

Calibration Standards: 3-MCPD dipalmitate and glycidyl palmitate of known purity.

Procedure:

-

Sample Preparation and Internal Standard Spiking:

-

Weigh approximately 100 mg of the oil sample into a screw-cap glass tube.

-

Add a known amount of the internal standard solutions (3-MCPD-d5-dipalmitate and glycidyl-d5-palmitate) to the sample.

-

-

Conversion of Glycidyl Esters:

-

Add a solution of sodium bromide in acidic methanol to the sample.

-

Incubate the mixture at a controlled temperature (e.g., 50°C) for a specific time (e.g., 30 minutes) to convert glycidyl esters to 3-MBPD monoesters.

-

-

Transesterification:

-

Add a solution of sulfuric acid in methanol to the sample.

-

Incubate the mixture at a controlled temperature (e.g., 40°C) for an extended period (e.g., 16 hours) to cleave the fatty acids from the glycerol backbone, releasing free 3-MCPD and 3-MBPD.

-

-

Extraction of Fatty Acid Methyl Esters (FAMEs):

-

Neutralize the reaction mixture with a sodium bicarbonate solution.

-

Add n-heptane to the tube, vortex, and centrifuge to separate the layers.

-

Remove and discard the upper heptane (B126788) layer containing the FAMEs. Repeat this extraction step to ensure complete removal of FAMEs.

-

-

Derivatization:

-

To the remaining aqueous layer, add a solution of phenylboronic acid in acetone/water.

-

Vortex the mixture and heat at a controlled temperature (e.g., 90°C) for a specific time (e.g., 20 minutes) to form the phenylboronic acid derivatives of 3-MCPD and 3-MBPD.

-

-

Extraction of Derivatives:

-

After cooling, add n-heptane to the tube, vortex, and centrifuge.

-

Transfer the upper heptane layer containing the derivatives to a clean vial.

-

-

GC-MS Analysis:

-

Inject an aliquot of the final extract into the GC-MS system.

-

Use a suitable capillary column (e.g., a non-polar or mid-polar column) and a temperature program that allows for the separation of the derivatized analytes.

-

The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect and quantify the characteristic ions of the derivatized 3-MCPD, 3-MBPD, and their deuterated internal standards.

-

Quantification:

The concentration of 3-MCPD esters (as free 3-MCPD) in the original sample is calculated by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve prepared with known concentrations of 3-MCPD dipalmitate standards.

The following diagram outlines the experimental workflow for the analysis of 3-MCPD esters.

Caption: Experimental workflow for the analysis of 3-MCPD esters in edible oils.

Conclusion